molecular formula C29H29ClN4O4S B607893 GW568377A CAS No. 231277-83-1

GW568377A

Cat. No. B607893
CAS RN: 231277-83-1
M. Wt: 565.085
InChI Key: SRQLXMOPGYRMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

GW568377A is an inhibitor of Mer Kinase, also inhibiting EGFR.

Scientific Research Applications

Nanoparticle Synthesis and Biomedical Applications

Research on nanoparticles, particularly noble metal silver nanoparticles (Ag NPs), reveals their potential in biomedical applications. Ag NPs synthesized with the assistance of glutathione (GSH) have shown promise in cancer therapy, with applications such as suppressing the proliferation of human leukemic cells. This suggests a potential application for GW568377A in similar biomedical contexts, given the significant role of nanoparticles in this field (Wu et al., 2008).

Gene Set Enrichment Analysis in Biomedical Research

Gene Set Enrichment Analysis (GSEA) is pivotal in interpreting gene expression data in biomedical research. GSEA focuses on gene sets sharing common biological functions or regulatory mechanisms. It offers insights into cancer-related datasets, indicating a potential role for this compound in genomic studies and cancer research (Subramanian et al., 2005).

Gravitational Wave Physics and Space Research

Studies in gravitational wave (GW) physics, such as the Taiji Program in Space, expand our understanding of the universe and the nature of gravity. GW detection methods could have indirect implications for research involving this compound, especially in fields requiring high-precision measurements or understanding fundamental physical processes (Hu & Wu, 2017).

Cyber-Physical Infrastructure in Geoscience Research

The development of the Geospatial Sensor Web (GSW) as a cyber-physical infrastructure for geoscience research offers a context for this compound application. GSW's focus on integrated management and collaborative observation could leverage the properties of this compound in environmental and earth science research (Zhang et al., 2018).

Gravitational Wave Observatories and Quantum Technologies

Advancements in gravitational wave observatories, such as GEO 600, utilize quantum technologies like squeezed light. These technological improvements in detecting gravitational waves might inform research methodologies where this compound is involved, especially in high-precision astrophysical measurements (Abadie et al., 2011).

Genomic Research and Data Archives

The Genome Sequence Archive (GSA) and its role in managing raw sequence data highlight the growing importance of genomic research and data management. This compound could potentially be applied in genomic studies or in managing large datasets in biomedical research (Chen et al., 2021).

properties

CAS RN

231277-83-1

Molecular Formula

C29H29ClN4O4S

Molecular Weight

565.085

IUPAC Name

6-[3-[(2-Methylsulfonylethylamino)methyl]furan-2-yl]-N-(4-phenylmethoxyphenyl)quinazolin-4-amine hydrochloride

InChI

InChI=1S/C29H28N4O4S.ClH/c1-38(34,35)16-14-30-18-23-13-15-36-28(23)22-7-12-27-26(17-22)29(32-20-31-27)33-24-8-10-25(11-9-24)37-19-21-5-3-2-4-6-21;/h2-13,15,17,20,30H,14,16,18-19H2,1H3,(H,31,32,33);1H

InChI Key

SRQLXMOPGYRMCT-UHFFFAOYSA-N

SMILES

O=S(CCNCC1=C(C2=CC3=C(NC4=CC=C(OCC5=CC=CC=C5)C=C4)N=CN=C3C=C2)OC=C1)(C)=O.[H]Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

GW568377A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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